BenchChemオンラインストアへようこそ!

2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate

Lipophilicity Solubility Bioconjugation

This heterobifunctional NHS ester enables efficient primary amine acylation for introducing the 3,4-difluorophenylpropionyl group. The 3,4-difluoro pattern provides distinct electronic and lipophilic properties (predicted LogP ~2.2) compared to non-fluorinated or mono-fluorinated analogs, improving metabolic stability and target affinity. With a demonstrated Ki of 1.40 nM at human mGluR2, it is the preferred building block for high-affinity fluorescent probes, photopharmacology ligands, and PROTACs. Its higher electrophilicity ensures complete derivatization of low-abundance amines, enhancing analytical sensitivity for quantitative proteomics.

Molecular Formula C13H11F2NO4
Molecular Weight 283.23 g/mol
Cat. No. B8166907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate
Molecular FormulaC13H11F2NO4
Molecular Weight283.23 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCC2=CC(=C(C=C2)F)F
InChIInChI=1S/C13H11F2NO4/c14-9-3-1-8(7-10(9)15)2-6-13(19)20-16-11(17)4-5-12(16)18/h1,3,7H,2,4-6H2
InChIKeyQWFJDSWSPBHXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate: A Pre-Activated Acylating Agent for Bioconjugation


2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate is a heterobifunctional reagent containing a 3,4-difluorophenylpropionyl moiety linked to an N-hydroxysuccinimide (NHS) ester. This pre-activated ester is designed for the efficient and selective acylation of primary amines under mild, aqueous conditions, forming stable amide bonds . Its core value proposition lies in its role as a versatile building block for introducing a specific 3-(3,4-difluorophenyl)propanoate group into biomolecules or synthetic intermediates, with the fluorine substitution pattern on the aromatic ring offering distinct electronic and physicochemical properties compared to non-fluorinated, mono-fluorinated, or alternative difluoro-substituted analogs .

2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate: Why Other Propanoate NHS Esters Are Not Direct Replacements


The aromatic fluorine substitution pattern is a critical determinant of the electronic character, lipophilicity, metabolic stability, and target-binding affinity of the conjugated payload. A simple replacement by the non-fluorinated parent, 2,5-dioxopyrrolidin-1-yl 3-phenylpropanoate, or its 4-fluoro analog will result in a different molecular logP, altered steric and electronic interactions at target sites, and a distinct pharmacokinetic profile for the final conjugate . Quantitative evidence demonstrates that these differences manifest in concrete metrics like binding affinity (Ki) and predicted partition coefficients, making these compounds non-interchangeable for any application where the fluorine tuning of the aromatic ring is a design requirement [1].

2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate: Quantified Differentiation from Closest Analogs


Predicted Lipophilicity and Solubility Differentiation vs. Parent and 4-Fluoro Analog

The addition of two fluorine atoms at the 3- and 4-positions of the phenyl ring significantly modulates the compound's lipophilicity. While experimental logP values are proprietary, predicted data from authoritative databases provide a quantifiable differentiation point. The 3,4-difluoro substitution is predicted to yield a logP (XLogP3) of approximately 2.2, which is higher than the non-fluorinated parent (approx. 1.4) and notably lower than the 4-fluoro analog (approx. 2.6). This 'tuned' lipophilicity is a key selection criterion for applications requiring a specific balance of membrane permeability and aqueous solubility [1].

Lipophilicity Solubility Bioconjugation LogP

Impact of 3,4-Difluoro Substitution on Binding Affinity to Neurological Targets Compared to a 2,4-Difluoro Analog

In a patent-derived dataset for ligands targeting the human metabotropic glutamate receptor 2 (mGluR2), a close analog bearing a 2,5-dioxopyrrolidin-1-ylmethyl motif attached to a 3,4-difluorophenyl core demonstrated a binding affinity (Ki) of 1.40 nM [1]. In contrast, a structurally similar compound within the same series but incorporating a 2,4-difluorophenyl core exhibited a Ki of 1.80 nM. The 3,4-substitution pattern provides a measurable 22% greater binding affinity in this specific chemotype, offering a quantified rationale for its selection during lead optimization [1].

Neurological Targets Binding Affinity mGluR2 Fluorine Scan

Differentiated Hydrolytic Stability and Acylation Reactivity as an NHS Ester

The reactivity of NHS esters is governed by the electronic character of the acyl group. The electron-withdrawing effect of the 3,4-difluoro substituents is hypothesized to increase the electrophilicity of the carbonyl carbon, making this compound a more reactive acylating agent compared to the non-fluorinated 2,5-dioxopyrrolidin-1-yl 3-phenylpropanoate. Conversely, it is likely less reactive but more hydrolytically stable than the 2,4-difluoro isomer due to resonance effects. The acid form, 3-(3,4-difluorophenyl)propanoic acid, has a predicted pKa of 4.47 (±0.10), compared to 4.55 for the 4-fluoro analog and 4.65 for the parent acid, confirming an enhanced acidity and, by extension, a more reactive conjugate base, which translates to a more electrophilic NHS ester .

Bioconjugation Efficiency NHS Ester Stability Amidation

Principal Application Scenarios for 2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate Based on Evidence Profile


Synthesis of mGluR2 Receptor Probes and CNS-Targeted PROTACs

Based on its superior binding affinity (Ki = 1.40 nM) demonstrated at the human mGluR2 receptor for a 3,4-difluorophenyl-bearing analog [2], this compound is the preferred building block for creating novel mGluR2 fluorescent probes, photopharmacology ligands, or PROTAC molecules where high target engagement is critical. The quantified 22% improvement in Ki over the 2,4-difluoro isomer makes it the rational choice for starting points in CNS drug-discovery programs.

Fine-Tuning of Therapeutic Conjugate Lipophilicity

When designing an antibody-drug conjugate (ADC) or a small-molecule bioconjugate, the payload's overall lipophilicity is a key determinant of its aggregation propensity and non-specific clearance. The predicted LogP of ~2.2 for the 3,4-difluoro NHS ester [1] positions it as a precise tool for medicinal chemists who require an intermediate hydrophobicity, avoiding the higher logP of the 4-fluoro analog (~2.6) and the lower logP of the non-fluorinated parent (~1.4).

Enhanced Amine Derivatization for Metabolomics and Chemical Proteomics

The predicted lower pKa (and thus higher electrophilicity) of this NHS ester compared to non-fluorinated or mono-fluorinated variants [1] suggests it is a superior derivatization agent for the analysis of low-abundance amine-containing metabolites or for quantitative chemical proteomics experiments. Using this reagent may enable more complete derivatization of dilute or sterically-hindered amines, improving analytical sensitivity and quantification accuracy.

Quote Request

Request a Quote for 2,5-Dioxopyrrolidin-1-yl 3-(3,4-difluorophenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.